Cas no 877593-11-8 ((3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester)

(3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester structure
877593-11-8 structure
Product Name:(3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester
CAS No:877593-11-8
MF:C11H16N2O3
MW:224.256342887878
MDL:MFCD04035601
CID:69229
PubChem ID:11651493
Update Time:2024-12-09

(3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate
    • (3-HYDROXYMETHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER
    • (3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester
    • Carbamic acid, [3-(hydroxymethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate
    • 1,1-Dimethylethyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate (ACI)
    • Carbamic acid, [3-(hydroxymethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI)
    • EN300-6197443
    • DB-001517
    • tert-butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate
    • SB80068
    • DTXSID30470035
    • KSYLRXQTEZEGQP-UHFFFAOYSA-N
    • AKOS015838127
    • 877593-11-8
    • DS-10702
    • tert-Butyl(3-(hydroxymethyl)pyridin-2-yl)carbamate
    • MDL: MFCD04035601
    • Inchi: 1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
    • InChI Key: KSYLRXQTEZEGQP-UHFFFAOYSA-N
    • SMILES: O=C(NC1C(CO)=CC=CN=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 224.11600
  • Monoisotopic Mass: 224.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • PSA: 71.45000
  • LogP: 1.99390

(3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  rt; 20 h, reflux
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  48 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C; 0 °C → 23 °C; 30 min, 23 °C
Reference
Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes
Sharma, Hayden A.; et al, Chemical Communications (Cambridge, 2016, 52(59), 9283-9286

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C; 30 min, rt
1.2 Reagents: Ethanedioic acid, potassium sodium salt (1:1:1) Solvents: Water
Reference
Preparation and chemical behavior of 2-(tert-butoxycarbonyl)amino-3-bromomethyl pyridine, a novel alkylating agent
Krasavin, Mikhail; et al, Synthetic Communications, 2006, 36(2), 181-186

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C; 0 °C → 23 °C; 30 min, 23 °C
Reference
Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes
Sharma, Hayden A.; et al, Chemical Communications (Cambridge, 2016, 52(59), 9283-9286

Production Method 4

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  48 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C; 0 °C → 23 °C; 30 min, 23 °C
Reference
Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes
Sharma, Hayden A.; et al, Chemical Communications (Cambridge, 2016, 52(59), 9283-9286

Production Method 5

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  36 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C; 30 min, rt
2.2 Reagents: Ethanedioic acid, potassium sodium salt (1:1:1) Solvents: Water
Reference
Preparation and chemical behavior of 2-(tert-butoxycarbonyl)amino-3-bromomethyl pyridine, a novel alkylating agent
Krasavin, Mikhail; et al, Synthetic Communications, 2006, 36(2), 181-186

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  20 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  0 °C
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  36 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C; 30 min, rt
3.2 Reagents: Ethanedioic acid, potassium sodium salt (1:1:1) Solvents: Water
Reference
Preparation and chemical behavior of 2-(tert-butoxycarbonyl)amino-3-bromomethyl pyridine, a novel alkylating agent
Krasavin, Mikhail; et al, Synthetic Communications, 2006, 36(2), 181-186

(3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester Raw materials

(3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester Preparation Products

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